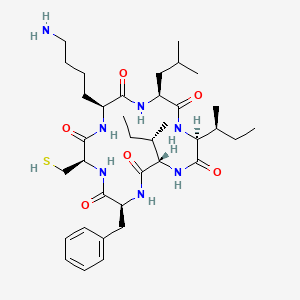![molecular formula C9H12Li2N3O8P B15135857 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is a highly specialized compound with potential applications in various scientific fields. This compound features multiple deuterium and nitrogen-15 isotopes, making it particularly interesting for research in areas such as nuclear magnetic resonance (NMR) spectroscopy and isotope labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, each requiring precise control of reaction conditions to ensure the incorporation of deuterium and nitrogen-15 isotopes. Common synthetic routes may include:
Deuteration Reactions: Utilizing deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Employing nitrogen-15 labeled reagents to introduce nitrogen-15 isotopes into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration and isotope exchange processes, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Applications De Recherche Scientifique
Chemistry
NMR Spectroscopy: The deuterium and nitrogen-15 isotopes in the compound make it an excellent candidate for NMR studies, providing detailed information about molecular structure and dynamics.
Isotope Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Biology
Metabolic Studies: Employed in metabolic labeling experiments to study biochemical pathways and enzyme activities.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Medicine
Diagnostic Imaging: Potential use in imaging techniques such as positron emission tomography (PET) due to its isotopic composition.
Therapeutics: Explored for its therapeutic potential in treating specific medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with unique properties due to its isotopic composition.
Catalysis: Investigated for its role in catalytic processes, particularly those involving isotope effects.
Mécanisme D'action
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium and nitrogen-15 isotopes enhance signal resolution and sensitivity. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterated Compounds: Other compounds with deuterium isotopes, such as deuterated solvents (e.g., deuterated chloroform) and deuterated drugs (e.g., deuterated benzene).
Nitrogen-15 Labeled Compounds: Compounds labeled with nitrogen-15, such as nitrogen-15 labeled amino acids and nucleotides.
Uniqueness
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is unique due to its specific combination of deuterium and nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its complex structure and isotopic composition make it a valuable tool for advanced scientific research.
Propriétés
Formule moléculaire |
C9H12Li2N3O8P |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD2 |
Clé InChI |
UFCNMCCGLQVCAN-VTJQWCIHSA-L |
SMILES isomérique |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)


![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



